

TMX-2164: A Technical Guide to a Covalent BCL6 Inhibitor

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Compound of Interest

Compound Name: TMX-2164

Cat. No.: B10821743

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This document provides a comprehensive technical overview of **TMX-2164**, a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6). **TMX-2164** represents a significant advancement in the pursuit of targeted therapies for lymphoid malignancies by employing a tyrosine-directed covalent targeting strategy. This guide details its chemical structure, mechanism of action, key experimental data, and the methodologies used for its characterization.

Core Properties of TMX-2164

TMX-2164 is a sulfonyl fluoride-containing small molecule that functions as an irreversible inhibitor of BCL6, a transcriptional repressor frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).^{[1][2]} It was developed through the optimization of a reversible parental compound to achieve sustained target engagement and improved antiproliferative activity.^[1]

Chemical Structure and Properties

Parameter	Data	Reference
Compound Name	TMX-2164	[3]
Chemical Name	3-(((5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)amino)methyl)benzenesulfonyl fluoride	[3]
Molecular Formula	C34H31ClFN7O7S	N/A
Mechanism of Action	Irreversible covalent inhibitor of BCL6, targeting Tyrosine 58.	[1][2][3]

In Vitro and Cellular Activity

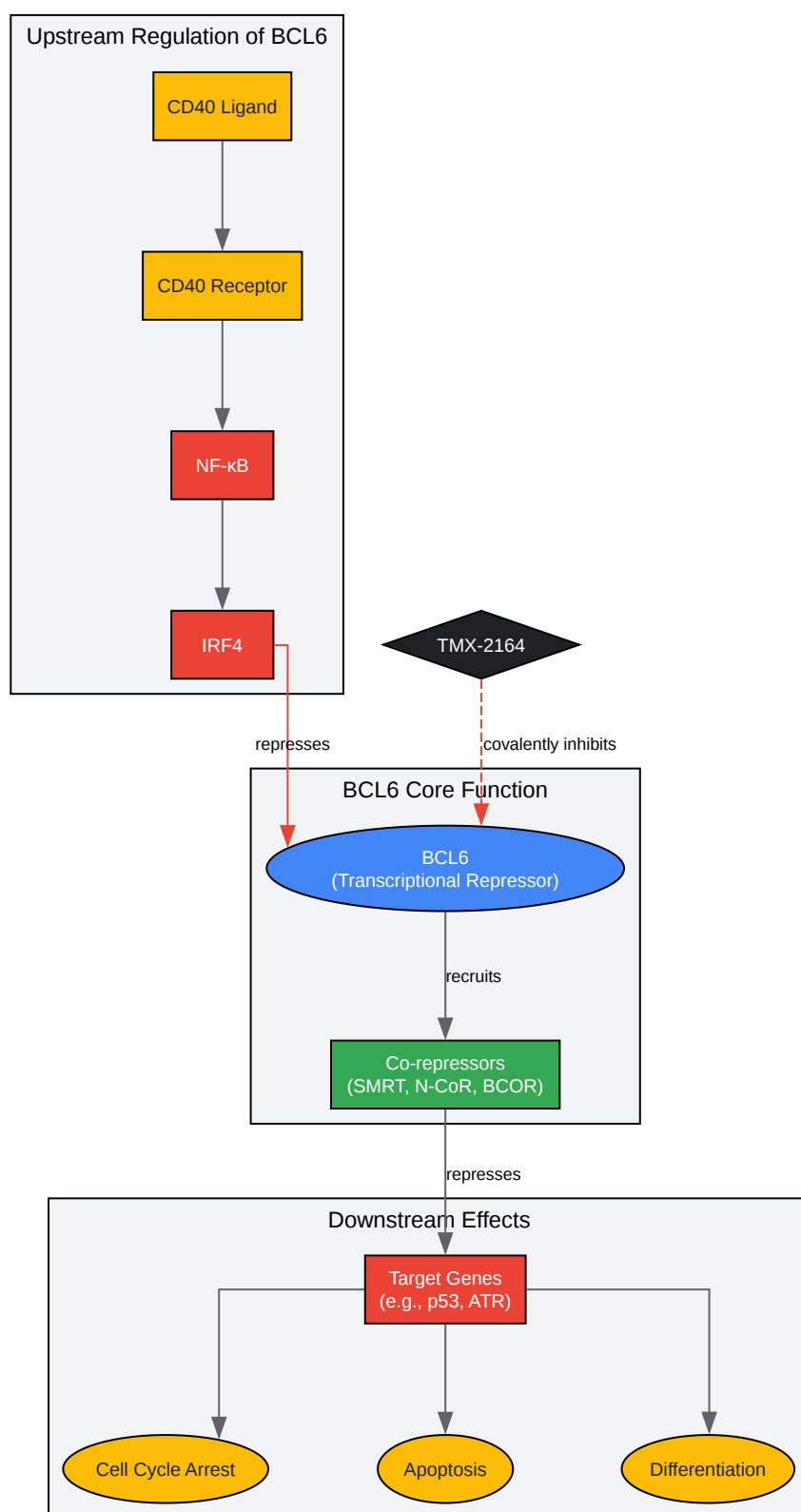
Assay	Parameter	Value	Cell Line	Reference
BCL-6 Co-repressor Peptide Displacement Assay	IC50	152 nM	N/A (Biochemical)	[3]
Antiproliferation Assay	GI50	Single-digit micromolar	SU-DHL-4	[1]
Cellular Target Engagement	Sustained Occupancy	Demonstrated post-washout	HEK293T-cells with BCL6-eGFP reporter	[1]

Mechanism of Action and Signaling Pathway

TMX-2164 exerts its function by covalently modifying Tyrosine 58 (Tyr58) within the lateral groove of the BCL6 BTB domain.[1][2] This lateral groove is a critical interface for the recruitment of co-repressor proteins such as SMRT, N-CoR, and BCOR.[4][5][6] By irreversibly

binding to Tyr58, **TMX-2164** prevents these protein-protein interactions, thereby inhibiting the transcriptional repressor function of BCL6.

BCL6 is a master regulator in germinal center B-cells, repressing genes involved in cell cycle control, DNA damage response, and differentiation.[4] Its constitutive activity in DLBCL is a key driver of lymphomagenesis.[7][8] Upstream signaling, such as through the CD40 receptor, can lead to the downregulation of BCL6 via NF- κ B and IRF4.[8] **TMX-2164**'s inhibition of BCL6 is expected to de-repress target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.



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BCL6 Signaling Pathway and **TMX-2164**'s Point of Intervention.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **TMX-2164** are provided below. These protocols are based on the information available in the primary publication and its supplementary materials.

Synthesis of TMX-2164

The synthesis of **TMX-2164** is a multi-step process. A schematic overview is presented in the original publication.^[1] The key final step involves a one-pot palladium-catalyzed synthesis of the sulfonyl fluoride from an aryl bromide precursor.^[1]

- Starting Materials: 2-[(6-((2,5-dichloropyrimidin-4-yl)amino)-8-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy]-N-methylacetamide and N-(3-Bromobenzyl)pyrimidin-2-amine derivatives.^[1]
- Key Reaction: Aromatic nucleophilic substitution followed by palladium-catalyzed sulfonyl fluoride formation.^[1]
- Reagents and Conditions for Sulfonyl Fluoride Formation: DABSO, PdCl₂(AmPhos)₂, TEA, i-PrOH at 75 °C, followed by NFSI at room temperature.^[1]

BCL-6 Co-repressor Peptide Displacement Assay

This assay was utilized to determine the in vitro potency of **TMX-2164** in disrupting the interaction between BCL6 and a co-repressor peptide. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used for this type of assay.

- Principle: The assay measures the ability of a test compound to displace a fluorescently labeled co-repressor peptide from the BCL6 protein, leading to a decrease in the FRET signal.
- General Protocol Outline:
 - Recombinant human BCL6 protein is incubated with a biotinylated co-repressor peptide (e.g., from BCOR or SMRT) and a terbium-labeled anti-His antibody (donor).
 - Streptavidin-d2 (acceptor) is added, which binds to the biotinylated peptide.

- In the absence of an inhibitor, the proximity of the donor and acceptor results in a high FRET signal.
- **TMX-2164** is added at varying concentrations.
- The displacement of the co-repressor peptide by **TMX-2164** leads to a concentration-dependent decrease in the FRET signal.
- The IC50 value is calculated from the resulting dose-response curve.

Cellular Washout Assay

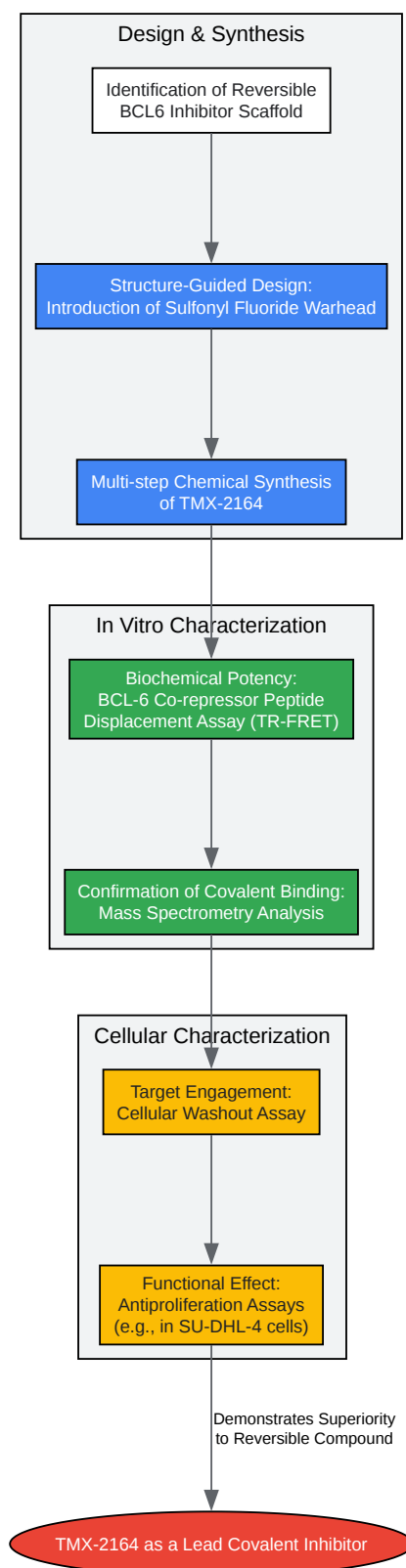
This assay is crucial for confirming the covalent and sustained target engagement of an irreversible inhibitor within a cellular context.

- Principle: After treating cells with the inhibitor and then washing it away, a covalent inhibitor will remain bound to its target, protecting it from subsequent degradation or modification. A reversible inhibitor will dissociate and be washed away, leaving the target susceptible.
- Protocol Outline:
 - HEK293T cells engineered to express a BCL6-eGFP fusion protein are used as a reporter system.^[1]
 - Cells are treated with **TMX-2164** (e.g., at 5 μ M) for a defined period (e.g., 30 hours) to allow for covalent bond formation.^[1]
 - The culture medium containing excess, unbound **TMX-2164** is removed, and the cells are washed multiple times with fresh, inhibitor-free medium.
 - Following the washout, a BCL6 degrader (e.g., BI-3802) is added to the cells at various concentrations.^[1]
 - The levels of BCL6-eGFP are monitored (e.g., by measuring the eGFP/mCherry ratio if a co-transfected fluorescent protein is used as an internal control).^[1]
 - Sustained target engagement by **TMX-2164** is confirmed if the BCL6-eGFP protein is protected from degradation by the subsequently added degrader, in contrast to cells

treated with a reversible inhibitor.[\[1\]](#)

Experimental and Developmental Workflow

The discovery and characterization of **TMX-2164** followed a rational design workflow typical for the development of covalent inhibitors.



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